molecular formula C22H17BrN2O3S2 B11039993 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

Cat. No.: B11039993
M. Wt: 501.4 g/mol
InChI Key: YFFQIKLNIMLHEI-UHFFFAOYSA-N
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Description

9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex organic compound that belongs to the class of thiazoloquinolines. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy group, and a thioxo group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.

    Introduction of the bromophenyl group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using an alcohol and an acid catalyst.

    Formation of the quinoline ring: This step involves the cyclization of the intermediate compound to form the quinoline ring structure.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential biological activities. The presence of the thiazole and quinoline rings suggests that it may exhibit antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes or other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioxo group may participate in redox reactions. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H17BrN2O3S2

Molecular Weight

501.4 g/mol

IUPAC Name

4-(4-bromophenyl)-13-ethoxy-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C22H17BrN2O3S2/c1-4-28-13-9-14-16-19(30-25(21(16)29)12-7-5-11(23)6-8-12)22(2,3)24-17(14)15(10-13)18(26)20(24)27/h5-10H,4H2,1-3H3

InChI Key

YFFQIKLNIMLHEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Br)(C)C

Origin of Product

United States

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